molecular formula C17H25N3O3 B7924174 [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7924174
M. Wt: 319.4 g/mol
InChI Key: MUJZZCOORHWTRQ-UHFFFAOYSA-N
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Description

The compound [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS: 1353973-66-6) is a pyrrolidine-based derivative featuring a 2-amino acetyl moiety, an ethyl carbamate group, and a benzyl ester terminal. Its molecular formula is C₁₅H₂₁N₃O₃, with a molecular weight of 291.35 g/mol .

Properties

IUPAC Name

benzyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-2-19(11-15-8-9-20(12-15)16(21)10-18)17(22)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJZZCOORHWTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester is a complex organic molecule belonging to the class of carbamates. Its unique structure includes a pyrrolidine ring, an amino-acetyl group, and a benzyl ester moiety, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Information

  • IUPAC Name : Benzyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate
  • Molecular Formula : C17H25N3O3
  • CAS Number : 919108-51-3

Predicted Physical Properties

PropertyValue
Density1.168 ± 0.06 g/cm³
Boiling Point494.9 ± 38.0 °C
pKa8.17 ± 0.29

These properties suggest that the compound has a relatively high boiling point and moderate solubility in water, which may influence its bioavailability and pharmacokinetics .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in biological systems.

Enzyme Inhibition

The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects such as:

  • Neuroprotective Effects : Inhibiting enzymes involved in neuroinflammation and neurodegeneration.
  • Anticancer Activity : Targeting specific pathways that promote tumor growth and survival.

Neuroprotective Properties

Recent studies have indicated that derivatives of this compound may exhibit neuroprotective properties by modulating pathways involved in neuroinflammation. For instance, compounds similar to this compound have shown potential in reducing oxidative stress and inflammation in neuronal cells .

Anticancer Activity

Research has demonstrated that carbamate derivatives can act as potent inhibitors of cancer cell proliferation. In vitro studies have shown that certain analogs of this compound inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Study 1: Neuroprotective Effects in Animal Models

A study evaluated the neuroprotective effects of related compounds in mouse models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function when treated with these compounds . The mechanism was linked to the inhibition of acetylcholinesterase, enhancing neurotransmitter availability.

Study 2: Anticancer Efficacy Against Breast Cancer Cells

Another study focused on the anticancer properties of this compound against breast cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. Mechanistic studies revealed that it triggered apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic markers .

Comparison with Related Compounds

The biological activity of this compound can be compared with its analogs:

Compound NameStructure CharacteristicsBiological Activity
Benzyl N-[1-(2-aminoacetyl)pyrrolidin-3-ylmethyl]-N-methylcarbamateSimilar structure with variations in side chainsModerate anticancer activity
Ethyl N-[1-(2-aminoacetyl)pyrrolidin-3-ylmethyl]-N-methylcarbamateDifferent ester groupEnhanced neuroprotective effects

The presence of the benzyl group enhances lipophilicity, potentially improving bioavailability and target interaction compared to other analogs .

Scientific Research Applications

Pharmacological Properties

Recent studies have highlighted the pharmacological properties of this compound, including:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus modulating various biochemical pathways. This mechanism is crucial for developing therapeutic agents targeting enzyme-related diseases.
  • Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative conditions such as Alzheimer's disease.

Research Applications

The applications of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester extend across several fields:

  • Medicinal Chemistry :
    • Development of new drugs targeting neurological disorders.
    • Synthesis of analogs for enhanced bioactivity and reduced toxicity.
  • Biochemical Research :
    • Exploration of enzyme interactions and inhibition mechanisms.
    • Studies on the modulation of neurotransmitter systems.
  • Pharmacology :
    • Evaluation of therapeutic efficacy in preclinical models.
    • Investigation of pharmacokinetics and pharmacodynamics.

Case Study 1: Neuroprotection in Animal Models

A study demonstrated that a related compound exhibited significant neuroprotective effects in rodent models of Alzheimer’s disease. The compound was shown to reduce amyloid plaque formation and improve cognitive function, suggesting potential applications in human therapeutics.

Case Study 2: Enzyme Inhibition Profile

In vitro assays revealed that this compound effectively inhibited acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The inhibition was dose-dependent, indicating a promising pathway for drug development aimed at enhancing cholinergic signaling.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate ester group undergoes hydrolysis under acidic or basic conditions, yielding a carbamic acid intermediate and benzyl alcohol. This reaction is critical for prodrug activation or metabolic degradation.

Reaction Type Conditions Products
Acidic HydrolysisHCl (1M), 60°C, 6 hoursCarbamic acid derivative + Benzyl alcohol
Basic HydrolysisNaOH (1M), 50°C, 4 hoursSodium carbamate + Benzyl alcohol

Mechanistic Insight :

  • The ester bond cleavage follows nucleophilic acyl substitution, where water (acidic) or hydroxide (basic) attacks the carbonyl carbon.

  • Steric hindrance from the pyrrolidine ring may slow hydrolysis compared to simpler carbamates.

Nucleophilic Substitution at the Amino Group

The primary amine in the amino-acetyl moiety participates in nucleophilic reactions, forming derivatives with enhanced pharmacological properties.

Reaction Reagents Application
AcylationAcetic anhydride, DCM, RTAcetylated derivative for improved lipophilicity
SulfonylationTosyl chloride, PyridineSulfonamide analogs for enzyme inhibition studies

Key Observation :

  • The amino group’s reactivity is modulated by the adjacent acetyl group, which can stabilize transition states through electron withdrawal .

Ring-Opening Reactions of Pyrrolidine

The pyrrolidine ring may undergo ring-opening under strong acidic or oxidizing conditions, though this is less common due to ring stability.

Reaction Conditions Outcome
Acid-Catalyzed OpeningH2SO4 (conc.), 100°CLinear amine derivative + CO2 release
OxidationKMnO4, H2O, 80°CPyrrolidone formation via C-N bond cleavage

Ester Exchange Reactions

The benzyl ester group can undergo transesterification with alcohols, enabling structural diversification.

Reagent Conditions New Ester Formed
MethanolH2SO4 catalyst, refluxMethyl carbamate ester
Ethylene glycolTi(OiPr)4 catalyst, 120°CGlycol ester for polymer conjugation

Kinetic Note :

  • Transesterification rates depend on the alcohol’s nucleophilicity and steric accessibility of the ester group.

Reductive Amination and Hydrogenation

The amino-acetyl group may engage in reductive amination with ketones or aldehydes, while the benzyl ester is susceptible to hydrogenolysis.

Reaction Catalyst/Reagents Products
Reductive AminationNaBH3CN, AcetoneSecondary amine derivative
HydrogenolysisH2 (1 atm), Pd/C, EtOHFree carbamic acid + Toluene

Stability Under Physiological Conditions

Hydrolytic Degradation :

  • At pH 7.4 (simulated body fluid), the carbamate ester hydrolyzes slowly (t1/2 ≈ 24 hours), suggesting moderate metabolic stability.

  • Enzymatic cleavage by esterases may accelerate degradation in vivo.

Comparison with Similar Compounds

Substitutions on the Acetyl Group

  • Chloro vs. [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354008-65-3): The (R)-stereochemistry may enhance target specificity in chiral environments, such as enzyme binding pockets .

Carbamate Substituent Variations

  • Ethyl vs. Isopropyl/Cyclopropyl Groups: Ethyl Carbamate (Target Compound): Balances lipophilicity and steric bulk, optimizing membrane permeability. [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354019-53-6): The hydroxyethyl group improves hydrophilicity, enhancing aqueous solubility but possibly reducing blood-brain barrier penetration .

Ring Structure Modifications

  • Pyrrolidine vs. Piperidine: Target Compound: The five-membered pyrrolidine ring offers moderate flexibility, suitable for ACE2 inhibition (as seen in related phosphinoyl-pyrrolidine derivatives ).

Ester Group Variations

  • Benzyl vs. tert-Butyl Esters: Target Compound: The benzyl ester enhances lipophilicity, favoring cellular uptake. [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester (CAS: 1353974-70-5): The tert-butyl group increases steric bulk and stability against esterase hydrolysis, making it a more robust intermediate in synthetic pathways .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound (1353973-66-6) C₁₅H₂₁N₃O₃ 291.35 2-Amino acetyl, ethyl carbamate Balanced lipophilicity, ACE2 affinity
[1-(2-Chloro-acetyl)-...] (381214-34-2) C₁₈H₂₄ClN₂O₃ 363.85 2-Chloro acetyl, isopropyl carbamate High reactivity, potential toxicity
Piperidine analogue (1353972-07-2) C₁₇H₂₆N₃O₃ 333.43 Piperidine ring Enhanced flexibility, altered kinetics
tert-Butyl ester (1353974-70-5) C₁₄H₂₇N₃O₃ 285.38 tert-Butyl ester Increased metabolic stability

Preparation Methods

Stepwise Assembly via Pyrrolidine Functionalization

The most widely reported approach involves constructing the pyrrolidine backbone followed by sequential introduction of the amino-acetyl, ethyl-carbamate, and benzyl ester groups.

Pyrrolidine Ring Formation

The pyrrolidine core is synthesized via cyclization of 1,4-diaminobutane derivatives. A representative protocol involves:

  • Starting material : (R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid (precursor).

  • Reagents : Thionyl chloride (SOCl₂) for carboxyl activation, followed by reduction with sodium borohydride (NaBH₄).

  • Conditions : 0–5°C in anhydrous tetrahydrofuran (THF), yielding 78–85% pyrrolidine intermediate.

Amino-Acetylation

The amino group at position 3 of the pyrrolidine ring is acetylated using 2-chloroacetamide under basic conditions:

  • Catalyst : Triethylamine (Et₃N, 1.5 equiv).

  • Solvent : Dimethylformamide (DMF) at 60°C for 6–8 hours.

  • Yield : 70–75% after silica gel chromatography (hexane:ethyl acetate, 3:1).

Ethyl-Carbamate Installation

Ethyl chloroformate reacts with the secondary amine on the pyrrolidine ring:

  • Conditions : 0°C in dichloromethane (DCM), 2-hour reaction time.

  • Workup : Aqueous sodium bicarbonate wash, followed by drying over MgSO₄.

  • Purity : >90% by HPLC (C18 column, acetonitrile:water gradient).

Benzyl Esterification

The final step employs benzyl alcohol and carbodiimide coupling:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP).

  • Solvent : DCM at room temperature for 12 hours.

  • Yield : 82% after recrystallization (acetonitrile/cyclohexane).

One-Pot Multistep Synthesis

Industrial-scale methods favor one-pot reactions to minimize intermediate isolation:

StepReagents/ConditionsKey ParametersOutcome
11,4-Diaminobutane, SOCl₂0°C, 2 hrCyclization to pyrrolidine
22-Chloroacetamide, Et₃N60°C, 6 hrIn-situ acetylation
3Ethyl chloroformate0°C, 1 hrCarbamate formation
4Benzyl alcohol, EDC/DMAPRT, 12 hrEsterification
Overall yield 68%

Advantages : Reduced solvent use, 30% cost savings compared to stepwise synthesis.

Catalytic and Solvent Systems

Catalysts for Carbamate Formation

Comparative studies highlight catalyst efficiency:

CatalystSolventTemp (°C)Yield (%)
Et₃NDCM072
DMAPDMF2585
Rh(CO)₄(PPN)THF4091

Rhodium complexes (e.g., Rh(CO)₄(PPN)) enhance reaction rates by stabilizing transition states.

Solvent Optimization

Solvent polarity critically impacts reaction kinetics:

SolventDielectric ConstantReaction Time (hr)Yield (%)
DCM8.9672
DMF36.7488
THF7.5868

Polar aprotic solvents (DMF) accelerate nucleophilic substitution at the carbamate site.

Industrial-Scale Production

Continuous Flow Reactor Design

A patented continuous flow system achieves 95% conversion efficiency:

  • Reactor type : Microfluidic tubular reactor.

  • Parameters : 100°C, 10 bar pressure, residence time 30 min.

  • Output : 12 kg/hr with 99.5% HPLC purity.

Large-Scale Purification

Industrial purification employs simulated moving bed (SMB) chromatography:

  • Stationary phase : C18-functionalized silica.

  • Mobile phase : Methanol:water (70:30).

  • Capacity : 50 kg/batch, 98% recovery rate.

Analytical Validation

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 5.12 (s, 2H, CH₂Ph), 3.85 (m, 1H, pyrrolidine-H), 3.45 (q, 2H, NCH₂).

  • HRMS : [M+H]⁺ calc. 347.1845, found 347.1849.

Purity Assessment

  • HPLC : >99% purity (Retention time: 6.8 min, C18 column, 1 mL/min).

  • LC-MS : No detectable side products (m/z 347 → 205 fragment).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-alkylation at the pyrrolidine nitrogen.

  • Solution : Stoichiometric control (1:1 molar ratio of amine to alkylating agent).

Hydrolytic Degradation

  • Issue : Benzyl ester cleavage under basic conditions (t₁/₂ = 2 hr at pH 9).

  • Solution : Use of anhydrous solvents and inert atmosphere during synthesis.

Emerging Methodologies

Enzymatic Catalysis

  • Catalyst : Candida antarctica lipase B (CAL-B).

  • Conditions : 35°C, pH 7.5, 24 hr.

  • Yield : 78% with 99% enantiomeric excess (ee).

Photochemical Activation

  • Reagents : UV light (365 nm), eosin Y as photosensitizer.

  • Outcome : 40% yield reduction in reaction time (2 hr vs. 12 hr thermal) .

Q & A

Basic Research Question

  • pH 4–5 : Maximizes ester bonds (~60% yield via IC) by minimizing water-mediated quinone methide hydrolysis .
  • pH 6–7 : Shifts toward glucose incorporation (NMR peaks at 103 ppm) and protein adducts (elemental N increase) .
    Recommendation : Optimize pH based on target product (esters vs. protein-polymer hybrids) .

What methodologies quantify benzyl ester content in synthetic polymers?

Basic Research Question

  • Alkali treatment : Hydrolyzes esters, releasing glucuronic acid for quantification via HPAEC or IC .
  • Calibration curve : Relate glucuronic acid concentration to ester bond molarity using standards .

How does NMR differentiate ester bonds from other carbonyl-containing structures?

Advanced Research Question

  • ¹³C-NMR : Ester carbonyls resonate at 172 ppm , distinct from amides (~165 ppm) or acids (~180 ppm) .
  • CP-MAS : Enhances resolution for solid samples, identifying glucose (103 ppm) and aromatic lignin signals .

What factors determine the stability of benzyl ester bonds in aqueous environments?

Advanced Research Question

  • pH : Alkaline conditions (pH >8) hydrolyze esters rapidly; acidic conditions stabilize them .
  • Competing nucleophiles : Proteins or thiols accelerate ester degradation via substitution reactions .
    Validation : Perform stability assays with buffers of varying ionic strength and nucleophile concentrations .

How can researchers design experiments to study quinone methide reactivity in competing pathways?

Advanced Research Question

  • Isotopic labeling : Use ¹³C-labeled glucuronic acid or proteins to track reaction specificity via NMR .
  • Kinetic studies : Monitor quinone methide intermediates with UV-Vis spectroscopy (λ = 300–400 nm) .
  • Enzyme modulation : Vary β-glucosidase concentrations to alter DHP polymerization rates and intermediate availability .

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